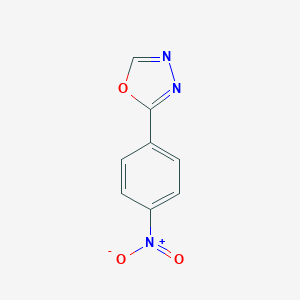

2-(4-Nitrophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-10-9-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQDNDLFVIKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350589 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-13-8 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitrophenyl)-1,3,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential

Abstract

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide focuses on a key derivative, 2-(4-Nitrophenyl)-1,3,4-oxadiazole, a versatile building block and a pharmacologically significant entity. The presence of the electron-withdrawing nitro group on the phenyl ring often enhances the biological activities of the parent molecule.[3] This document provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and explores its established and potential applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Detailed, field-tested protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Introduction to the 1,3,4-Oxadiazole Scaffold

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[4] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), the 1,3,4-isomer is the most extensively studied and utilized in pharmaceutical sciences.[3][5] Its planarity, metabolic robustness, and ability to engage in hydrogen bonding interactions make it an attractive component in drug design.[1] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[6][7][8]

The subject of this guide, 2-(4-Nitrophenyl)-1,3,4-oxadiazole, incorporates a 4-nitrophenyl substituent, which significantly influences its electronic properties and biological activity. The nitro group is a strong electron-withdrawing group, which can modulate the molecule's interaction with biological targets and is a common feature in potent therapeutic agents.[3]

Synthesis and Mechanism

The most prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines).[3][9] This approach offers high yields and versatility. The synthesis of 2-(4-Nitrophenyl)-1,3,4-oxadiazole typically starts from a readily available carboxylic acid hydrazide.

Synthetic Pathway Overview

The synthesis can be logically broken down into two primary stages:

-

Formation of the Acylhydrazone Intermediate: Reaction of an appropriate acid hydrazide with 4-nitrobenzaldehyde.

-

Oxidative Cyclization: Conversion of the resulting N-acylhydrazone into the final 1,3,4-oxadiazole ring system.

This two-step process is efficient and allows for modular synthesis of various derivatives. The choice of cyclizing/dehydrating agent is critical and can include reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or iodine in the presence of a base.[4][9]

Caption: General synthetic workflow for 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-(4-Nitrophenyl)-1,3,4-oxadiazole from 4-nitrobenzoic acid hydrazide.

Materials:

-

4-Nitrobenzoic acid hydrazide

-

Formic acid

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of N-formyl-4-nitrobenzohydrazide

-

In a 100 mL round-bottom flask, suspend 4-nitrobenzoic acid hydrazide (0.01 mol) in formic acid (15 mL).

-

Heat the mixture under reflux for 10-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing in formic acid serves a dual purpose: it acts as both the solvent and the formylating agent, acylating the terminal nitrogen of the hydrazide. The extended heating ensures complete conversion.

-

-

After completion, allow the mixture to cool to room temperature. Evaporate the excess formic acid under reduced pressure using a rotary evaporator.

-

The resulting solid is N-formyl-4-nitrobenzohydrazide. It can be used in the next step without further purification or recrystallized from ethanol if necessary.

Step 2: Cyclodehydration to 2-(4-Nitrophenyl)-1,3,4-oxadiazole

-

To the crude N-formyl-4-nitrobenzohydrazide (0.01 mol) in the flask, cautiously add phosphorus oxychloride (10 mL) dropwise in an ice bath.

-

Causality: POCl₃ is a powerful dehydrating agent. The reaction is exothermic, hence the need for slow addition and cooling to control the reaction rate and prevent side reactions. POCl₃ facilitates the intramolecular cyclization by converting the carbonyl oxygen into a good leaving group.

-

-

After the addition is complete, heat the mixture under reflux for 5-6 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction and hydrolyzes the excess POCl₃. The product, being insoluble in water, will precipitate out.

-

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7).

-

Filter the precipitated solid, wash thoroughly with cold deionized water to remove inorganic impurities, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-Nitrophenyl)-1,3,4-oxadiazole as a solid.

Self-Validation: The purity of the final compound should be assessed by melting point determination and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The appearance of characteristic signals for the oxadiazole ring and the disappearance of N-H protons from the hydrazide precursor validate the successful cyclization.

Physicochemical and Spectroscopic Profile

Characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₃ | [10][11] |

| Molecular Weight | 191.15 g/mol | [10][12] |

| Appearance | Solid (typically white or pale yellow powder) | |

| XlogP (Predicted) | 1.2 | [11] |

| Monoisotopic Mass | 191.033091 g/mol | [10][11] |

Note: Experimental values like melting point can vary based on purity and crystalline form.

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: Key absorptions include:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is relatively simple:

-

A singlet corresponding to the C5-H proton of the oxadiazole ring.

-

Two doublets in the aromatic region (typically ~8.20 and ~7.30 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected signals for the aromatic carbons and the two distinct carbons of the oxadiazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight (m/z = 191).

Applications in Drug Discovery and Development

The 2-(4-Nitrophenyl)-1,3,4-oxadiazole scaffold is a recurring motif in compounds designed for various therapeutic targets. Its rigid structure and electronic properties make it a valuable component for probing active sites of enzymes and receptors.

Anticancer Activity

1,3,4-oxadiazole derivatives are widely investigated for their antiproliferative effects.[14][15] They exert their anticancer activity through diverse mechanisms.

Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.

-

Mechanism Insight: Many 1,3,4-oxadiazole derivatives function as inhibitors of crucial enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[16][17] For instance, certain derivatives have shown potent telomerase inhibitory action, which is a key target in cancer therapy.[16][17] The electron-deficient nature of the oxadiazole ring, further enhanced by the nitrophenyl group, can facilitate interactions with active site residues. Other derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[18] Additionally, inhibition of signaling pathways like NF-κB has been identified as a mechanism of action for some oxadiazole compounds.[19]

Antimicrobial Activity

The global rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[20] The 1,3,4-oxadiazole scaffold has proven to be a fertile ground for the development of potent antibacterial and antifungal agents.[3][20]

-

Structure-Activity Relationship (SAR): Studies have consistently shown that the presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups on the phenyl ring attached to the oxadiazole core, can significantly enhance antimicrobial activity.[3] This suggests that 2-(4-Nitrophenyl)-1,3,4-oxadiazole is an inherently promising scaffold for antimicrobial drug design. These compounds have demonstrated activity against a wide spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[7][21]

-

Antimicrobial Assay Protocol (Broth Microdilution):

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(4-Nitrophenyl)-1,3,4-oxadiazole against Staphylococcus aureus.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (broth + inoculum, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Causality & Validation: This standard method provides a quantitative measure of the compound's potency. Visual inspection is the primary readout, which can be validated by measuring optical density or using a viability indicator like resazurin. The inclusion of controls ensures the validity of the experiment.

-

-

Conclusion and Future Directions

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a synthetically accessible and highly valuable heterocyclic compound. Its robust chemical nature, coupled with the influential electronic properties of the nitrophenyl moiety, makes it a cornerstone for developing a new generation of therapeutic agents. The extensive research into 1,3,4-oxadiazole derivatives has demonstrated their potential to overcome challenges in cancer therapy and infectious diseases. Future research should focus on leveraging this core structure to design targeted therapies, optimize pharmacokinetic profiles through structural modification, and explore its potential in other therapeutic areas such as neurodegenerative and inflammatory diseases. The continued exploration of this privileged scaffold holds significant promise for advancing medicinal chemistry and drug discovery.

References

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved January 8, 2026, from [Link]

-

1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Retrieved January 8, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved January 8, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

Amer, A., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology. Retrieved January 8, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved January 8, 2026, from [Link]

-

2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole. (n.d.). Chemical Synthesis Database. Retrieved January 8, 2026, from [Link]

-

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

2-(4-Nitrophenyl)-1,3,4-oxadiazole. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

2-(4-NITROPHENYL)-1,3,4-OXADIAZOLE. (n.d.). Wiley Online Library. Retrieved January 8, 2026, from [Link]

-

3-(4-Nitrophenyl)-1,2,4-oxadiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 8, 2026, from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved January 8, 2026, from [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2019). Frontiers in Oncology. Retrieved January 8, 2026, from [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development. Retrieved January 8, 2026, from [Link]

-

2-(4-nitrophenyl)-1,3,4-oxadiazole. (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

-

(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Journal of Young Pharmacists. Retrieved January 8, 2026, from [Link]

- Liras, S., Allen, M.P., & Segelstein, B.E. (2007). An expeditious, solvent-free synthesis of some 5-aryl-2-(2-hydroxyphenyl)- 1,3,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 43, 1072–1075.

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Retrieved January 8, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved January 8, 2026, from [Link]

-

(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (n.d.). Scitegrity. Retrieved January 8, 2026, from [Link]

-

5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

The Growing Importance of 1,3,4-Oxadiazole Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research & Reviews: Journal of Chemistry. Retrieved January 8, 2026, from [Link]

Sources

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. rroij.com [rroij.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 8. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. PubChemLite - 2-(4-nitrophenyl)-1,3,4-oxadiazole (C8H5N3O3) [pubchemlite.lcsb.uni.lu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. ijmspr.in [ijmspr.in]

A Senior Application Scientist's Guide to 2-(4-Nitrophenyl)-1,3,4-oxadiazole: Structure, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the foundational blueprints for a vast array of therapeutic agents. Among these, the 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged structure."[1][2] Its metabolic stability, favorable electronic properties, and capacity to act as a bioisostere for amide and ester functionalities make it a cornerstone in modern drug design.[3][4] This guide focuses on a specific, potent derivative: 2-(4-Nitrophenyl)-1,3,4-oxadiazole. We will dissect its molecular architecture, outline its synthesis and characterization, and explore the profound influence of the 4-nitrophenyl moiety on its physicochemical properties and burgeoning therapeutic applications.

Section 1: Molecular Structure and Synthesis

The precise arrangement of atoms and functional groups in a molecule dictates its interactions with biological systems. Understanding this architecture is the first step in unlocking its therapeutic potential.

Structural Identification

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a small molecule characterized by the fusion of a 1,3,4-oxadiazole ring with a para-substituted nitrophenyl group.

-

IUPAC Name: 2-(4-nitrophenyl)-1,3,4-oxadiazole[5]

-

Molecular Formula: C₈H₅N₃O₃[6]

-

CAS Number: 4291-13-8[7]

-

SMILES: C1=CC(=CC=C1C2=NN=CO2)[O-][5]

-

InChI Key: FBQDNDLFVIKPRJ-UHFFFAOYSA-N[6]

Caption: 2D molecular structure of 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Caption: 2D molecular structure of 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Rationale for Synthetic Approach

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and efficient method involves the dehydrative cyclization of an N,N'-diacylhydrazine intermediate.[8] However, a more direct and widely adopted approach for unsymmetrically substituted oxadiazoles starts with a carboxylic acid hydrazide (also known as an aroylhydrazide). The following protocol is based on the reaction of 4-nitrobenzohydrazide with an orthoester, a reliable method for forming the oxadiazole ring. The choice of phosphorus oxychloride (POCl₃) as a cyclizing/dehydrating agent is also a common and effective alternative.[8]

Experimental Protocol: Synthesis

This protocol describes the synthesis of 2-(4-Nitrophenyl)-1,3,4-oxadiazole from 4-nitrobenzohydrazide.

Step 1: Preparation of the Acylhydrazone Intermediate

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.81 g (10 mmol) of 4-nitrobenzohydrazide in 30 mL of absolute ethanol. Stir until a homogenous suspension is formed.

-

Addition of Aldehyde: To this suspension, add 0.75 g (10 mmol) of a simple aldehyde, for example, propionaldehyde, and 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (1:1).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated N-acylhydrazone product is collected by vacuum filtration, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole Ring

-

Reactant Preparation: Suspend the dried N-acylhydrazone (10 mmol) from the previous step in 20 mL of glacial acetic acid.

-

Cyclization: Add an oxidizing agent such as bromine (0.8 mL in 5 mL of glacial acetic acid) dropwise to the stirring suspension.[8] The reaction is typically exothermic and should be controlled in an ice bath.

-

Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Pour the reaction mixture onto crushed ice. The solid precipitate, 2-(4-Nitrophenyl)-1,3,4-oxadiazole, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of the target compound.

Caption: A two-step synthesis workflow for 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Section 2: Physicochemical and Spectroscopic Profile

The physical, chemical, and spectral properties of a compound are critical for its handling, formulation, and mechanism-of-action studies.

Physicochemical Properties

The introduction of the polar nitro group and the heterocyclic oxadiazole ring imparts distinct physicochemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅N₃O₃ | [6] |

| Molecular Weight | 191.15 g/mol | [6] |

| Exact Mass | 191.033091 g/mol | [6] |

| CAS Number | 4291-13-8 | [7] |

| XlogP (Computed) | 1.2 | [5] |

| Topological PolarSurface Area (TPSA) | 84.7 Ų | [9][10] |

| Hydrogen Bond Donors | 0 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

Expert Interpretation: The computed XlogP value of 1.2 suggests moderate lipophilicity, a favorable property for oral bioavailability. The TPSA of 84.7 Ų is well within the desirable range for drug candidates (typically < 140 Ų), indicating good potential for cell membrane permeability.[3]

Spectroscopic Characterization

Structural confirmation relies on a suite of spectroscopic techniques. The expected spectral features are as follows:

-

¹H NMR: The proton spectrum will be dominated by signals from the aromatic ring. Due to the symmetry of the para-substituted ring, two distinct signals, each integrating to 2 protons, are expected. These will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of both the nitro group and the oxadiazole ring. A signal for the C-H proton on the oxadiazole ring should also be present, likely as a singlet further downfield (δ ~8.5-9.5 ppm).[11]

-

¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The two carbons of the oxadiazole ring will also have distinct chemical shifts, typically in the range of δ 150-165 ppm.[12]

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=N stretching of the oxadiazole ring will appear around 1615 cm⁻¹, and the C-O-C stretch will be visible near 1160 cm⁻¹.[11]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should be observed at m/z 191, corresponding to the exact mass of the compound.[5][6]

Section 3: Core Applications in Drug Discovery

The 1,3,4-oxadiazole scaffold is a prolific source of bioactive compounds. The addition of the 4-nitrophenyl group further modulates this activity, creating a molecule of significant interest.

The Pharmacological Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is not merely a structural linker; it is an active pharmacophore. Its derivatives have demonstrated a remarkable breadth of biological activities, including:

This wide-ranging activity stems from the ring's ability to participate in hydrogen bonding and other non-covalent interactions with various biological targets, such as enzymes and receptors.[3]

The Role of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group is a powerful modulator of biological activity. Its influence is twofold:

-

Electronic Effects: The nitro group is a potent electron-withdrawing group. This property significantly alters the electron density of the entire molecule, influencing its binding affinity to protein targets. It can enhance interactions with electron-rich pockets in active sites.

-

Pharmacophoric Contribution: The nitroaromatic moiety itself is a recognized pharmacophore in many approved drugs. However, it is also a structural alert in drug development. In vivo, nitro groups can be metabolically reduced to nitroso and hydroxylamino intermediates, which can be potentially toxic or mutagenic. This is a critical consideration for drug development professionals, necessitating early-stage toxicological screening.

Logical Framework for Therapeutic Potential

The therapeutic potential of 2-(4-Nitrophenyl)-1,3,4-oxadiazole can be visualized as a logical progression from its core structure to its potential applications.

Caption: Relationship between the molecular structure and potential bioactivity.

Section 4: Conclusion and Future Directions

2-(4-Nitrophenyl)-1,3,4-oxadiazole stands as a molecule of considerable interest for drug discovery. It combines the proven biological relevance of the 1,3,4-oxadiazole scaffold with the potent electronic modulation of a 4-nitrophenyl substituent. Its favorable physicochemical properties suggest it is a promising starting point for lead optimization.

Future research should focus on a comprehensive evaluation of its biological activity across various therapeutic areas, particularly in oncology and infectious diseases. A critical path forward must include early-stage ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling to assess the metabolic fate and potential liabilities of the nitro group. Derivatization studies, aimed at replacing the nitro group with other electron-withdrawing bioisosteres (e.g., sulfone, cyano groups), could be a fruitful strategy to mitigate toxicity risks while retaining or enhancing biological activity.

References

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-(4-nitrophenyl)-1,3,4-oxadiazole (C8H5N3O3) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. 4291-13-8|2-(4-Nitrophenyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9N3O3 | CID 826997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Nitrophenyl)-1,3,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

This guide provides an in-depth technical overview of 2-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for its metabolic stability and diverse biological activities. The incorporation of a 4-nitrophenyl moiety often enhances these properties, making this specific derivative a compelling candidate for further investigation. This document details a robust synthetic pathway, thorough spectroscopic characterization methods, and a review of its potential applications as an antimicrobial and anticancer agent, grounded in authoritative scientific literature. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is a bioisostere of amide and ester functionalities, a characteristic that imparts enhanced metabolic stability and favorable pharmacokinetic properties by resisting enzymatic hydrolysis.[1][2] This structural feature has made the 1,3,4-oxadiazole nucleus a privileged scaffold in medicinal chemistry, leading to the development of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4]

The biological activity of 1,3,4-oxadiazole derivatives is highly tunable through substitution at the C2 and C5 positions. The introduction of an aryl group, particularly one bearing an electron-withdrawing substituent like a nitro group (NO₂), has been shown to significantly enhance antimicrobial and cytotoxic effects.[1] 2-(4-Nitrophenyl)-1,3,4-oxadiazole (IUPAC Name: 2-(4-nitrophenyl)-1,3,4-oxadiazole) represents a foundational structure within this class, offering a key platform for synthetic elaboration and biological screening in drug discovery programs.[3]

Nomenclature and Physicochemical Properties

The structural and chemical identity of the target compound is fundamental for any scientific investigation. Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | PubChem |

| Molecular Formula | C₈H₅N₃O₃ | PubChem |

| Molecular Weight | 191.14 g/mol | PubChem |

| CAS Number | 4291-13-8 | ChemicalBook[5] |

| Appearance | Expected to be a crystalline solid | [6][7] |

| Solubility | Soluble in DMSO, MeOH, CHCl₃ | [8] |

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[9][10] This strategy offers high yields and operational simplicity. To synthesize the mono-substituted target compound, 2-(4-nitrophenyl)-1,3,4-oxadiazole, this approach is adapted by reacting 4-nitrobenzohydrazide with a simple one-carbon source, such as triethyl orthoformate, which serves to introduce the hydrogen at the C5 position of the oxadiazole ring.

The reaction proceeds in two logical steps:

-

Formation of the Acylhydrazone Intermediate: 4-Nitrobenzohydrazide reacts with triethyl orthoformate. The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the orthoformate. This is followed by the elimination of ethanol molecules to form an N-acylhydrazone intermediate.

-

Oxidative Cyclization: In the presence of a dehydrating agent like diphosphorus pentoxide (P₂O₅) or under thermal conditions, the acylhydrazone undergoes intramolecular cyclization. The oxygen atom of the acyl group attacks the imine carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,3,4-oxadiazole ring. P₂O₅ is a particularly effective dehydrating agent for this transformation, driving the reaction to completion.[6]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where successful synthesis is confirmed at each stage through characterization.

Step 1: Synthesis of 4-Nitrobenzohydrazide (Starting Material)

-

Rationale: The acid hydrazide is the key precursor. It is typically prepared from the corresponding ester.

-

Procedure:

-

To a solution of ethyl 4-nitrobenzoate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol, ~1 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Filter the resulting crystalline precipitate, wash with cold ethanol, and dry under vacuum to yield 4-nitrobenzohydrazide.

-

Step 2: Synthesis of 2-(4-Nitrophenyl)-1,3,4-oxadiazole

-

Rationale: This step involves the condensation and subsequent cyclodehydration to form the oxadiazole ring.

-

Procedure:

-

In a round-bottom flask, combine 4-nitrobenzohydrazide (5 mmol) and triethyl orthoformate (10 mL).

-

Reflux the mixture for 8-10 hours. The excess triethyl orthoformate also serves as the solvent.

-

After reflux, evaporate the excess solvent under reduced pressure to obtain the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(4-nitrophenyl)-1,3,4-oxadiazole. Alternative Cyclization: For a more forceful dehydration, the intermediate from step 1 can be dissolved in dry toluene, treated with diphosphorus pentoxide (P₂O₅, 1.5 eq), and refluxed for 2-3 hours.[6]

-

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data, based on analyses of structurally similar compounds, serves as a benchmark for validation.[6][11]

| Technique | Expected Observations |

| ¹H-NMR | - Aromatic Protons (AA'BB' system): Two doublets in the δ 8.2-8.5 ppm range corresponding to the protons on the 4-nitrophenyl ring. - Oxadiazole Proton: A singlet in the δ 8.8-9.5 ppm range for the C5-H of the oxadiazole ring. |

| ¹³C-NMR | - Oxadiazole Carbons: Two signals in the δ 160-170 ppm range. The C2 carbon (attached to the nitrophenyl group) is expected around δ 163.0-164.0 ppm, and the C5 carbon is expected around δ 166.0-168.5 ppm.[6] - Aromatic Carbons: Signals between δ 124-150 ppm. The carbon bearing the nitro group (C-NO₂) will be significantly downfield (around δ 149-150 ppm), and the carbon attached to the oxadiazole ring (C-ipso) will be near δ 129-130 ppm.[6] |

| FT-IR (KBr, cm⁻¹) | - Aromatic C-H Stretch: ~3100-3120 cm⁻¹ - C=N Stretch (Oxadiazole): ~1605-1615 cm⁻¹ - N-O Stretch (NO₂): Strong, asymmetric stretch at ~1515-1530 cm⁻¹ and symmetric stretch at ~1340-1350 cm⁻¹.[6] - C-O-C Stretch (Oxadiazole): ~1210-1220 cm⁻¹[6] - N-O Bend (NO₂): ~860-870 cm⁻¹[6] |

| Mass Spec (HRMS) | Calculated for [C₈H₅N₃O₃ + H]⁺: 192.0404; Found should be within ±5 ppm.[6] |

Applications in Drug Development

The structural features of 2-(4-nitrophenyl)-1,3,4-oxadiazole make it a promising scaffold for developing novel therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Potential

The 1,3,4-oxadiazole nucleus is present in numerous compounds investigated for their anticancer properties.[12][13][14] Their mechanism of action is diverse, often involving the inhibition of critical cellular enzymes or pathways that are dysregulated in cancer.[15] While direct studies on the title compound are limited, derivatives containing the "5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl" moiety have demonstrated notable activity. For example, 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole displayed moderate cytotoxicity with an IC₅₀ value of 17.5 μM.[12]

The nitro group is a key pharmacophoric feature. It can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine species, which can induce cellular damage. Furthermore, the planar aromatic structure of the molecule allows it to potentially act as an intercalating agent or an inhibitor of enzymes with flat active sites, such as kinases or topoisomerases.

Antimicrobial Activity

Heterocyclic compounds containing nitro groups have a long history as antimicrobial agents. The 1,3,4-oxadiazole ring further contributes to this activity. Structure-activity relationship studies have consistently shown that the presence of an electron-withdrawing nitro group on a terminal phenyl ring enhances the antimicrobial potency of oxadiazole derivatives.[1]

These compounds are active against a broad range of pathogens, including Gram-positive and Gram-negative bacteria.[3][16] A notable example is 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol , which displayed promising antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against several bacterial strains. The mechanism is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.[12] The LTA (lipoteichoic acid) biosynthesis pathway in Gram-positive bacteria has been identified as a potential target for some 1,3,4-oxadiazole-based compounds.[12]

Conclusion

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a synthetically accessible heterocyclic compound with significant therapeutic potential. Its robust synthesis from readily available starting materials, combined with clear spectroscopic handles for characterization, makes it an attractive scaffold for medicinal chemistry campaigns. The established role of the 1,3,4-oxadiazole core in conferring metabolic stability and the demonstrated enhancement of biological activity by the 4-nitrophenyl group underscore its importance. Further derivatization and screening of this molecule are warranted to explore its full potential in the development of next-generation anticancer and antimicrobial drugs.

References

- Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 20-29.

-

Luczyński, M., & Kudelko, A. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(9), 2945. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3963. [Link]

-

Gholampour, N., et al. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 15(4), 795–804. [Link]

-

Lee, M., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 12(1), 21-32. [Link]

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]

-

Chemcasts. (n.d.). 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole (CAS 1044-49-1) Properties. Retrieved January 8, 2026, from [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

International Journal of Novel Research and Development. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. IJNRD, 8(10). [Link]

-

Sharma, D., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296. [Link]

-

SpectraBase. (n.d.). 2,5-(4-Nitrophenyl)-1,3,4-oxadiazole. Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole. Retrieved January 8, 2026, from [Link]

-

Karakuş, S., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(45), 30465–30481. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Retrieved January 8, 2026, from [Link]

-

Gąsowska-Bajger, B., & Matysiak, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]

-

Gąsowska-Bajger, B., & Matysiak, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences, 23(8), 4475. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]

-

Nassar, E., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(12), 3233. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved January 8, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijmspr.in [ijmspr.in]

- 4. rroij.com [rroij.com]

- 5. 4291-13-8 CAS MSDS (2-(4-Nitrophenyl)-1,3,4-oxadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpr.com [ijrpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. updatepublishing.com [updatepublishing.com]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

An In-Depth Technical Guide to 2-(4-Nitrophenyl)-1,3,4-oxadiazole for Advanced Research

This guide provides an in-depth exploration of 2-(4-Nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, and multifaceted pharmacological potential, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a key member of the 1,3,4-oxadiazole family, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The presence of the electron-withdrawing 4-nitrophenyl group at the C2 position of the oxadiazole ring is crucial to its chemical reactivity and biological activity.

Molecular Structure: The molecule consists of a central 1,3,4-oxadiazole ring bonded to a p-nitrophenyl substituent. The oxadiazole ring is recognized as a bioisostere of amide and ester functionalities, which contributes to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]

Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)-1,3,4-oxadiazole

| Property | Value | Source |

| CAS Number | 4291-13-8 | [1][2] |

| Molecular Formula | C₈H₅N₃O₃ | [2] |

| Molecular Weight | 191.14 g/mol | [2] |

| IUPAC Name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | N/A |

Synthesis and Characterization: A Validated Approach

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. The most common and reliable route involves the cyclodehydration of an intermediate N,N'-diacylhydrazine, which is itself formed from a carbohydrazide and an acylating agent.

Generalized Synthetic Workflow

The synthesis typically begins with a readily available aromatic acid, which is converted to its corresponding acid hydrazide. This intermediate is then reacted with another aromatic acid (or its acid chloride) and subjected to cyclodehydration to yield the final 1,3,4-oxadiazole derivative. Various dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common.[3][4][5]

Caption: Generalized workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Detailed Experimental Protocol (Representative Synthesis)

This protocol describes a self-validating system for synthesizing 1,3,4-oxadiazole derivatives, adapted from established methodologies.[4][5]

Step 1: Synthesis of 4-Nitrobenzohydrazide

-

A mixture of an ester of 4-nitrobenzoic acid (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is refluxed for 4-6 hours.

-

Causality: The reflux conditions provide the necessary activation energy for the nucleophilic acyl substitution reaction, where the hydrazine displaces the alkoxy group of the ester to form the hydrazide.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-nitrobenzohydrazide.

Step 2: Cyclodehydration to form 2-(4-Nitrophenyl)-1,3,4-oxadiazole

-

A mixture of 4-nitrobenzohydrazide (1.0 eq) and 4-nitrobenzoic acid (1.0 eq) is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) (3-5 eq) under reflux for 2-4 hours.

-

Causality: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization of the diacylhydrazine intermediate (formed in situ) by eliminating a molecule of water to form the stable five-membered oxadiazole ring.

-

The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with water to remove any residual acid, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Step 3: Characterization

-

The structure of the synthesized compound is confirmed using standard spectroscopic techniques:

-

¹H NMR & ¹³C NMR: To confirm the proton and carbon framework.

-

IR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=N, N-O of the nitro group, and the ether linkage C-O-C of the oxadiazole ring).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Applications in Drug Discovery

The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives featuring the 4-nitrophenyl moiety have demonstrated a wide array of pharmacological activities.[6][7][8]

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as cytotoxic agents.[9][10] The mechanism often involves the inhibition of key enzymes essential for cancer cell proliferation.

-

Mechanism of Action: Compounds containing the 1,3,4-oxadiazole ring have been shown to inhibit various enzymes and growth factors involved in cancer progression.[10] These include thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, and telomerase.[10] The planar structure of the oxadiazole and attached aryl rings allows these molecules to intercalate into DNA or fit into the active sites of enzymes. For instance, a 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole derivative showed moderate cytotoxicity with an IC₅₀ of 17.5 μM.[9]

Caption: Potential mechanism of anticancer action for 1,3,4-oxadiazole derivatives.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance has spurred the search for new therapeutic agents. 1,3,4-oxadiazole derivatives have emerged as promising candidates with broad-spectrum antimicrobial activity.[11][12]

-

Insights: The antimicrobial efficacy is often attributed to the ability of the oxadiazole ring system to interfere with microbial metabolic pathways. The lipophilicity conferred by the aryl substituents allows for better penetration of microbial cell membranes. Studies have shown that compounds like 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

Other Therapeutic Areas

The versatility of the 1,3,4-oxadiazole scaffold extends to other areas:

-

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of COX and LOX enzymes.[3][6][14]

-

Anticonvulsant Activity: Some compounds have demonstrated significant anticonvulsant properties in preclinical models.[14]

Conclusion and Future Directions

2-(4-Nitrophenyl)-1,3,4-oxadiazole and its related structures represent a highly valuable and versatile scaffold in medicinal chemistry. The straightforward and robust synthetic routes, combined with a diverse and potent range of biological activities, make this class of compounds a focal point for future drug development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the substituents on the phenyl and oxadiazole rings to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the precise molecular interactions with target proteins to guide rational drug design.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

This guide provides a foundational understanding for researchers to leverage the potential of 2-(4-Nitrophenyl)-1,3,4-oxadiazole in their scientific endeavors.

References

-

Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

-

Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p). ResearchGate. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. National Institutes of Health. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC - NIH. National Institutes of Health. [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. EPH - International Journal of Pharmaceutical and Biological Science. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. MDPI. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PubMed Central. National Institutes of Health. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. MDPI. [Link]

-

Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. Galore International Journal of Applied Sciences and Humanities. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. Research and Reviews: Journal of Chemistry. [Link]

Sources

- 1. 4291-13-8|2-(4-Nitrophenyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]

- 2. 4291-13-8 CAS MSDS (2-(4-Nitrophenyl)-1,3,4-oxadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to 2-(4-Nitrophenyl)-1,3,4-oxadiazole: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural representation, including its SMILES string, provide a detailed, field-proven synthetic protocol with mechanistic insights, and discuss its relevance and applications within the scientific community.

Structural Elucidation and Chemical Identifiers

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, substituted with a 4-nitrophenyl group. This structural arrangement imparts specific physicochemical properties that are advantageous for its biological activity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 2-(4-nitrophenyl)-1,3,4-oxadiazole |

| Molecular Formula | C₈H₅N₃O₃ |

| Canonical SMILES String | O=N(=O)c1ccc(cc1)c2ocnn2 |

| Molecular Weight | 191.15 g/mol |

| CAS Number | 4291-13-8 |

The Simplified Molecular-Input Line-Entry System (SMILES) string is a crucial tool for computational chemists and bioinformaticians, allowing for a machine-readable representation of the molecule's two-dimensional structure. The string O=N(=O)c1ccc(cc1)c2ocnn2 concisely encodes the connectivity of the atoms within 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Visualizing the Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Detailed Methodology

Step 1: Synthesis of N'-(4-Nitrobenzoyl)formohydrazide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formic hydrazide (10 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL). Cool the solution to 0 °C in an ice bath.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (10 mmol) in the same solvent (30 mL) and add it dropwise to the cooled solution of formic hydrazide over 30 minutes with continuous stirring. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the HCl byproduct. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N'-(4-nitrobenzoyl)formohydrazide. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Cyclodehydration to form 2-(4-Nitrophenyl)-1,3,4-oxadiazole

-

Reaction Setup: Place the crude N'-(4-nitrobenzoyl)formohydrazide (10 mmol) in a 100 mL round-bottom flask.

-

Dehydration: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. POCl₃ acts as both the solvent and the dehydrating agent. [1]The use of excess POCl₃ ensures the complete conversion of the intermediate.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The solid product will precipitate out of the aqueous solution.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure 2-(4-Nitrophenyl)-1,3,4-oxadiazole as a solid.

Mechanism of Cyclodehydration

The conversion of the diacylhydrazine intermediate to the 1,3,4-oxadiazole ring is a classic example of an intramolecular cyclodehydration reaction. The mechanism, facilitated by a strong dehydrating agent like POCl₃, is depicted below.

The reaction is initiated by the activation of one of the carbonyl groups by POCl₃, making it more electrophilic. This is followed by an intramolecular nucleophilic attack from the nitrogen atom of the other amide group. Subsequent elimination of water and a proton leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Characterization and Data Analysis

The identity and purity of the synthesized 2-(4-Nitrophenyl)-1,3,4-oxadiazole should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 4-nitrophenyl ring will appear as two doublets in the range of δ 8.0-8.5 ppm. The proton on the oxadiazole ring will appear as a singlet further downfield. |

| ¹³C NMR | Carbons of the 1,3,4-oxadiazole ring are expected to resonate at approximately δ 160-165 ppm. [2]Aromatic carbons of the nitrophenyl ring will appear in the δ 120-150 ppm region. |

| IR (KBr) | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring, and strong symmetric and asymmetric stretches for the nitro group (around 1520 and 1340 cm⁻¹). |

| Mass Spec (ESI-MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z 192.04. |

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. [3]Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. [4][5] The presence of the 4-nitrophenyl group in 2-(4-Nitrophenyl)-1,3,4-oxadiazole is particularly noteworthy. The nitro group is a strong electron-withdrawing group that can enhance the biological activity of the molecule. [3]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. [6][7]The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and telomerase, as well as the induction of apoptosis. While specific data for 2-(4-Nitrophenyl)-1,3,4-oxadiazole is an active area of research, related compounds have shown promising results. For instance, various 2-aryl-5-(nitrophenyl)-1,3,4-oxadiazoles have been evaluated for their cytotoxic effects against a range of cancer cell lines.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent antimicrobial activity. [3][8]The presence of a nitroaromatic moiety often correlates with enhanced antibacterial and antifungal properties. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Conclusion

2-(4-Nitrophenyl)-1,3,4-oxadiazole is a synthetically accessible and biologically relevant molecule. Its straightforward synthesis, coupled with the known pharmacological importance of the 1,3,4-oxadiazole scaffold, makes it an attractive target for further investigation in drug discovery programs. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

- Amer, A. M., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(9), 1276-1284.

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

-

PubMed. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

Sources

- 1. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Nitrophenyl)-1,3,4-oxadiazole

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of paramount interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.[1][2] As a bioisostere for amide and ester functionalities, the 1,3,4-oxadiazole core is a privileged structure in drug design, appearing in approved drugs such as the HIV integrase inhibitor Raltegravir.[3][4] Derivatives of this ring system exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6]

This guide focuses on a specific, synthetically accessible derivative: 2-(4-Nitrophenyl)-1,3,4-oxadiazole . The introduction of the 4-nitrophenyl group, a potent electron-withdrawing moiety, significantly modulates the electronic and chemical characteristics of the oxadiazole system. This substitution is a common strategy in medicinal chemistry to enhance biological activity, potentially by influencing molecular interactions or redox properties.[3] This document provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity, tailored for professionals engaged in chemical research and drug development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. 2-(4-Nitrophenyl)-1,3,4-oxadiazole consists of a central 1,3,4-oxadiazole ring linked at the 2-position to a para-substituted nitrophenyl ring.

Caption: Synthetic pathway for 2-(4-Nitrophenyl)-1,3,4-oxadiazole.

Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing 1,3,4-oxadiazole derivatives. [2] Step 1: Synthesis of 4-Nitrobenzoyl Hydrazide

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂, ~5 eq.).

-

Reaction: Gently reflux the mixture for 2-3 hours. The completion of the reaction is indicated by the dissolution of the solid starting material and the cessation of HCl gas evolution.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is a solid and can be used directly in the next step.

-

Hydrazinolysis: Dissolve the crude 4-nitrobenzoyl chloride in a suitable solvent like tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the cooled solution with vigorous stirring. A precipitate will form immediately.

-

Isolation: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove hydrazine salts, and then with a small amount of cold ethanol.

-

Purification: Dry the solid product. Recrystallization from ethanol can be performed if higher purity is required.

Step 2: Cyclodehydration to form 2-(4-Nitrophenyl)-1,3,4-oxadiazole

-

Reaction Setup: In a round-bottom flask, suspend the 4-nitrobenzoyl hydrazide (1 eq.) from Step 1 in an excess of triethyl orthoformate, which serves as both reactant and solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

-

Isolation: The resulting crude solid is triturated with a non-polar solvent like hexane to remove soluble impurities. The solid product is then collected by filtration.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.

Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. The key expected signals for 2-(4-Nitrophenyl)-1,3,4-oxadiazole are summarized below.

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic protons (phenyl ring) | δ 8.3-8.5 ppm (d, 2H), δ 8.1-8.3 ppm (d, 2H) | The two sets of doublets (AA'BB' system) are due to the strong electron-withdrawing effect of the nitro group and the oxadiazole ring, deshielding the aromatic protons. |

| Oxadiazole proton (C5-H) | δ ~8.7-9.0 ppm (s, 1H) | Protons on electron-deficient aromatic heterocycles like 1,3,4-oxadiazole are highly deshielded. [1] | |

| ¹³C NMR | Oxadiazole carbons (C2, C5) | δ ~150-165 ppm | Heterocyclic carbons adjacent to heteroatoms appear significantly downfield. |

| Phenyl carbons | δ ~124-150 ppm | Includes the ipso-carbon attached to the nitro group (~148-150 ppm) and the ipso-carbon attached to the oxadiazole ring, along with the four C-H carbons. | |

| FT-IR | N-O stretch (nitro group) | 1510-1550 cm⁻¹ (asymmetric), 1335-1365 cm⁻¹ (symmetric) | Characteristic strong absorptions for aromatic nitro compounds. |

| C=N stretch (oxadiazole) | ~1610-1640 cm⁻¹ | Typical for C=N bonds within an aromatic heterocyclic system. | |

| C-O-C stretch (oxadiazole) | ~1020-1070 cm⁻¹ | Characteristic of the ether-like linkage within the oxadiazole ring. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 191 | Corresponds to the molecular weight of the compound. |

Note: NMR chemical shifts are predictions based on typical values for this class of compounds and may vary based on solvent and experimental conditions. A literature reference using CDCl₃ is available. [7]

Chemical Reactivity

The chemical behavior of 2-(4-Nitrophenyl)-1,3,4-oxadiazole is dictated by the interplay between the electron-deficient oxadiazole ring and the strongly electron-withdrawing nitrophenyl substituent.

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is an aromatic but electron-deficient system. [1]This is due to the high electronegativity of the constituent oxygen and nitrogen atoms, which pull electron density away from the carbon atoms.

-

Resistance to Electrophilic Attack: The low electron density at the C2 and C5 positions makes electrophilic substitution on the oxadiazole ring itself extremely difficult. [1]* Susceptibility to Nucleophilic Attack: The carbons of the oxadiazole ring are electrophilic and can be attacked by strong nucleophiles. This often leads to cleavage of the heterocyclic ring rather than substitution. [8]The stability of the ring is enhanced by aryl substituents. [8]

Influence of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group profoundly influences the molecule's overall reactivity.

-

Deactivation of the Phenyl Ring: The nitro group is a powerful deactivating group for electrophilic aromatic substitution on the phenyl ring.

-

Activation towards Nucleophilic Aromatic Substitution (SNAAr): The nitro group strongly activates the phenyl ring towards nucleophilic attack, particularly at the positions ortho and para to it. This provides a synthetic handle for further derivatization, allowing for the displacement of the nitro group or other leaving groups on the ring by suitable nucleophiles under specific conditions.

Caption: Key reactivity principles of the molecule's core components.

Applications in Drug Discovery and Materials Science

The structural features of 2-(4-Nitrophenyl)-1,3,4-oxadiazole make it an attractive scaffold for further exploration. The presence of the nitro group is particularly significant; while sometimes associated with toxicity, it is also a key pharmacophore in certain drugs and can be readily reduced to an amino group. This amino functionality serves as a versatile synthetic handle for building libraries of more complex derivatives through amide coupling, sulfonamide formation, or diazotization reactions.